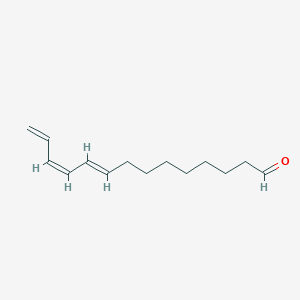

(E,Z)-9,11,13-Tetradecatrienal

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22O |

|---|---|

Molecular Weight |

206.32 g/mol |

IUPAC Name |

(9E,11Z)-tetradeca-9,11,13-trienal |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-6,14H,1,7-13H2/b4-3-,6-5+ |

InChI Key |

JABQZEDFZXKPOY-DNVGVPOPSA-N |

Isomeric SMILES |

C=C/C=C\C=C\CCCCCCCC=O |

Canonical SMILES |

C=CC=CC=CCCCCCCCC=O |

Origin of Product |

United States |

Compound Information

Chemical Synthesis Methodologies for E,z 9,11,13 Tetradecatrienal

Early Synthetic Routes and Challenges in Stereocontrol

The synthesis of conjugated polyenes like (E,Z)-9,11,13-tetradecatrienal presents a significant challenge in controlling the geometry of the multiple double bonds. Early synthetic attempts were often hampered by a lack of stereoselectivity, leading to mixtures of isomers that were difficult to separate and resulted in low yields of the desired biologically active compound.

A primary challenge in early syntheses was the stereochemical control during the formation of the conjugated diene and triene systems. Many classical olefination reactions, while effective at forming carbon-carbon double bonds, often provided poor stereoselectivity, yielding mixtures of E and Z isomers. For instance, a retrosynthetic analysis might suggest a disconnection between the tenth and eleventh carbons, which would require the coupling of a 1E-1-halo-1,3-butadiene fragment with an appropriate alkenyl partner. However, early syntheses of such halo-butadiene fragments often resulted in inseparable mixtures of E and Z isomers, and the purified compounds could be configurationally unstable, isomerizing upon storage. tandfonline.com This lack of a reliable, stereochemically pure building block made a highly stereoselective synthesis via this route challenging. tandfonline.com These early hurdles underscored the need for the development of more sophisticated and stereocontrolled synthetic methodologies.

Stereoselective Synthesis Approaches for Conjugated Polyenes

To overcome the challenges of stereocontrol, chemists have developed and applied a range of stereoselective reactions to the synthesis of conjugated polyenes like this compound. These methods allow for the precise installation of the required E and Z double bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of conjugated systems with high stereoselectivity. Reactions such as the Suzuki, Sonogashira, and Heck couplings allow for the formation of carbon-carbon bonds between sp²-hybridized centers while retaining the stereochemistry of the starting materials.

In a successful stereoselective synthesis of this compound, a palladium-catalyzed coupling was a key step. tandfonline.com The strategy involved the coupling of a vinylzinc reagent with E-1,2-dichloroethylene. tandfonline.com This approach allowed for the stereospecific formation of a conjugated dienynol intermediate, which could then be further elaborated to the target molecule. The use of palladium catalysis in this context provides a reliable method for constructing the conjugated backbone with the desired E geometry at the 11-position. The Heck reaction, which couples an alkene with an aryl or vinyl halide, is another valuable palladium-catalyzed method for the stereoselective synthesis of conjugated dienes and trienes. earlham.ac.uknih.gov Similarly, the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, has been widely used in the synthesis of complex molecules containing conjugated enyne systems, which are precursors to conjugated dienes and trienes. lumenlearning.comlibretexts.orgcymitquimica.com

Stereoselective Semi-Hydrogenation Strategies

The introduction of a Z-double bond into a conjugated system often relies on the stereoselective semi-hydrogenation of an alkyne precursor. This transformation requires a catalyst that can deliver two hydrogen atoms to the same face of the triple bond (syn-addition) without over-reducing the resulting alkene to an alkane.

The Lindlar catalyst, which consists of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, is the most common reagent for this purpose. inknowvation.comyoutube.comorganic-chemistry.orglibretexts.org The poisoning of the palladium catalyst is crucial to prevent the further reduction of the initially formed Z-alkene. This method is widely used in pheromone synthesis to generate Z-olefins with high stereoselectivity. nih.gov

Another effective catalyst for the semi-hydrogenation of alkynes to Z-alkenes is P-2 nickel, a nickel boride catalyst. earlham.ac.uklumenlearning.com This catalyst, often used with ethylenediamine, can provide high stereospecificity for the formation of cis-olefins. earlham.ac.uk In the context of synthesizing this compound, a key step involved the stereo- and regiospecific reduction of a conjugated dienynol intermediate. This was achieved using activated zinc in aqueous alcohol, which selectively reduced the alkyne to a Z-alkene, thus installing the desired geometry at the 9-position. tandfonline.com

| Catalyst/Reagent | Substrate | Product Geometry | Key Features |

| Lindlar Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Alkyne | Z (cis) | Poisoned catalyst prevents over-reduction to alkane. inknowvation.comyoutube.comorganic-chemistry.org |

| P-2 Nickel (Nickel Boride) | Alkyne | Z (cis) | High stereospecificity, often used with ethylenediamine. earlham.ac.uklumenlearning.com |

| Activated Zinc (in aqueous alcohol) | Conjugated Dienynol | Z (cis) | Provides stereo- and regiospecific reduction of the alkyne. tandfonline.com |

Applications of Wittig Reactions and Related Olefination Methods

The Wittig reaction and its modifications are cornerstone methods for the formation of carbon-carbon double bonds from carbonyl compounds and are frequently employed in the synthesis of insect pheromones. lumenlearning.comlibretexts.orgorganic-chemistry.orglibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Non-stabilized ylides, typically those with alkyl substituents, generally lead to the formation of Z-alkenes with high selectivity. organic-chemistry.orglibretexts.org This makes the Wittig reaction a valuable tool for introducing the Z-double bond in molecules like this compound.

For example, a synthetic strategy could involve the reaction of an appropriate aldehyde with a non-stabilized phosphorane to construct the C9-C10 Z-double bond. The choice of base and reaction conditions is critical to ensure high Z-selectivity. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, offers another powerful method for olefination. The Still-Gennari modification of the HWE reaction is particularly noteworthy for its ability to produce Z-alkenes with high stereoselectivity. nih.gov

| Olefination Reaction | Ylide/Reagent Type | Predominant Alkene Geometry |

| Wittig Reaction | Non-stabilized Ylide (e.g., alkyl substituents) | Z (cis) organic-chemistry.orglibretexts.org |

| Wittig Reaction | Stabilized Ylide (e.g., electron-withdrawing groups) | E (trans) organic-chemistry.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Standard Phosphonate Esters | E (trans) |

| Still-Gennari HWE Modification | Modified Phosphonate Esters | Z (cis) nih.gov |

Improved and Economical Synthesis Protocols

While stereoselective syntheses have provided access to this compound, the cost and scalability of these routes are significant considerations for practical applications in pest management. Consequently, there is ongoing research into developing more improved and economical synthesis protocols.

One avenue of research focuses on the use of less expensive and more abundant transition metal catalysts. For example, iron-catalyzed cross-coupling reactions are being explored as a more sustainable alternative to palladium-based methods for the synthesis of insect pheromones. nih.gov Additionally, optimizing reaction conditions to improve yields, reduce the number of synthetic steps, and utilize cheaper starting materials are all key aspects of developing more economical protocols.

In recent years, biotechnological approaches have emerged as a promising alternative to traditional chemical synthesis for the production of insect pheromones. earlham.ac.ukinknowvation.comyoutube.comnih.gov This involves the use of engineered microorganisms or plants to produce the target pheromone or its precursors. nih.gov While still a developing field, biosynthesis has the potential to offer a more sustainable and cost-effective route for the large-scale production of complex pheromones like this compound in the future. inknowvation.com

Synthesis of Geometrical Isomers and Related Analogs for Research

To understand the structure-activity relationship (SAR) of this compound, the synthesis of its various geometrical isomers (e.g., E,E,E-, Z,Z,E-, Z,E,E-isomers) and other related analogs is crucial. By comparing the biological activity of these synthetic analogs to that of the natural pheromone, researchers can determine which structural features are essential for eliciting a behavioral response in the target insect.

The synthesis of these isomers often utilizes the same stereoselective methodologies described above, but with different combinations of reagents and starting materials to achieve the desired double bond geometries. For example, to synthesize an all-E isomer, one might employ the Horner-Wadsworth-Emmons reaction with a standard phosphonate ester for all olefination steps. Conversely, a combination of Z-selective Wittig reactions and stereoretentive cross-coupling reactions could be used to access other specific isomers. The ability to synthesize a range of isomers and analogs is not only important for fundamental research into insect chemical ecology but also for the development of more effective and selective pest management strategies. rsc.org

Biosynthesis and Metabolic Pathways of E,z 9,11,13 Tetradecatrienal

General Pheromone Biosynthesis in Lepidoptera

The biosynthesis of Type I sex pheromones in female moths, which includes aldehydes, alcohols, and acetate (B1210297) esters with a straight hydrocarbon chain, originates from fatty acid metabolism. nih.govplantwiseplusknowledgebank.org The process typically begins with common saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18), which are produced via the fatty acid synthase (FAS) complex. nih.gov These precursors then undergo a series of modifications by a specialized set of enzymes to generate the final, active pheromone components. nih.gov

Key enzymatic steps in this pathway include:

Desaturation: Acyl-CoA desaturases introduce double bonds at specific positions in the fatty acid chain. nih.gov These enzymes are crucial for creating the characteristic unsaturation patterns of moth pheromones.

Chain Shortening: A controlled version of β-oxidation shortens the carbon chain of the fatty acid, typically by two carbons at a time. researchgate.net

Reduction: Fatty acyl-CoA reductases (FARs) reduce the carboxyl group of the fatty acyl precursor to an alcohol. nih.gov

Oxidation: In the case of aldehyde pheromones, alcohol oxidases convert the fatty alcohol to the corresponding aldehyde. nih.gov

Acetylation: For acetate pheromones, an acetyltransferase catalyzes the esterification of the fatty alcohol. nih.gov

The combination and sequence of these enzymatic reactions, along with the high substrate specificity of the involved enzymes, result in the production of a diverse array of species-specific pheromone molecules. nih.govresearchgate.net

Proposed Enzymatic Pathways for (E,Z)-9,11,13-Tetradecatrienal

This compound is the major component of the sex pheromone of the Carob Moth, Apomyelois ceratoniae. nih.govmaragheh.ac.ir Its blend also includes the minor components (Z,E)-9,11-tetradecadienal and (Z)-9-tetradecenal. nih.govpsu.edu The presence of these related compounds provides strong indications of the biosynthetic pathway.

While the complete enzymatic sequence for this compound has not been fully elucidated, a plausible pathway can be proposed based on the general principles of lepidopteran pheromone biosynthesis and the structures of the co-occurring pheromone components. The enzyme or enzymes responsible for the third desaturation step to create the triene structure, in particular, have not yet been definitively identified. researchgate.net

The proposed pathway likely involves the following key transformations:

Initial Desaturation: A Δ9-desaturase is hypothesized to act on a saturated C14 fatty acid precursor, tetradecanoic acid (myristic acid), to introduce the first double bond at the C9 position, forming (Z)-9-tetradecenoic acid. This is supported by the presence of (Z)-9-tetradecenal in the pheromone blend. nih.gov

Second Desaturation: A subsequent desaturation, likely by a Δ11-desaturase, would introduce a second double bond at the C11 position, creating a conjugated diene system.

Third Desaturation: A final and yet-to-be-characterized desaturase would then act on the diene precursor to introduce the third double bond at the C13 position, resulting in the conjugated triene structure.

Functional Group Modification: The resulting (E,Z)-9,11,13-tetradecatrienoic acid would then be reduced to the corresponding alcohol, (E,Z)-9,11,13-tetradecatrien-1-ol, by a fatty acyl-CoA reductase. nih.gov Subsequently, an alcohol oxidase would convert the alcohol to the final aldehyde product, this compound. nih.gov

The specific stereochemistry of the double bonds (E and Z) is determined by the high specificity of the desaturase enzymes involved in the process.

Identification of Pheromone Precursors

The primary precursors for the biosynthesis of this compound and its co-components are believed to be saturated fatty acids. Given the C14 backbone of all three identified pheromone components in A. ceratoniae, the most direct saturated fatty acid precursor is tetradecanoic acid (myristic acid). nih.govpsu.edu

This C14 acid is likely derived from longer-chain fatty acids, such as palmitic acid (C16), through one or more cycles of chain shortening via β-oxidation. researchgate.net The general pathway of pheromone biosynthesis in many moth species shows that palmitic acid is a common starting material that is modified to the correct chain length before desaturation. nih.gov

A summary of the likely precursors is presented in the table below:

| Precursor Name | Chemical Formula | Role in Biosynthesis |

| Palmitic Acid | C16H32O2 | Initial long-chain fatty acid |

| Tetradecanoic Acid | C14H28O2 | Direct saturated precursor for C14 pheromones |

| (Z)-9-Tetradecenoic Acid | C14H26O2 | Intermediate after initial Δ9-desaturation |

| (Z,E)-9,11-Tetradecadienoic Acid | C14H24O2 | Intermediate after second desaturation |

| (E,Z)-9,11,13-Tetradecatrienoic Acid | C14H22O2 | Direct acidic precursor to the final pheromone |

Comparative Biosynthetic Analyses Across Moth Species

Direct comparative biosynthetic studies focusing specifically on this compound across different species are limited, as this is a novel and relatively uncommon pheromone structure. nih.gov However, comparisons with the biosynthesis of other lepidopteran pheromones, particularly those with conjugated diene systems, offer valuable insights.

For instance, the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate in the almond moth, Cadra cautella, and the beet armyworm, Spodoptera exigua, involves a Δ12-desaturase acting on (Z)-9-tetradecenoic acid. This demonstrates the existence of desaturases capable of creating diene systems from mono-unsaturated precursors. While the final product in these species is a diene acetate, the initial steps share similarities with the proposed pathway for the carob moth pheromone.

The diversity of pheromone structures in Lepidoptera often arises from variations in the specificity of the desaturase and reductase enzymes. researchgate.net For example, different desaturases can introduce double bonds at various positions (e.g., Δ9, Δ10, Δ11), and the stereospecificity of these enzymes can produce either Z or E isomers. maragheh.ac.ir In the case of A. ceratoniae, the production of a conjugated trienal suggests the evolution of a highly specialized enzymatic machinery, including a putative Δ13-desaturase that is not commonly found in other studied moth species.

Further research involving the cloning and functional characterization of the enzymes from the pheromone gland of A. ceratoniae is necessary to confirm the proposed biosynthetic pathway and to understand its evolutionary relationship to the pheromone biosynthetic pathways of other moths.

Biological Activity and Chemosensory Mechanisms of E,z 9,11,13 Tetradecatrienal

Electrophysiological Responses

The detection of (E,Z)-9,11,13-Tetradecatrienal by the male carob moth is mediated by specialized olfactory sensilla on their antennae, initiating a cascade of physiological and behavioral events.

Electroantennography (EAG) Profiling

Coupled gas chromatographic-electroantennographic recordings (GC-EAG) have further pinpointed this compound as the primary component in female pheromone gland extracts that elicits a strong response from male antennae. nih.govresearchgate.net This technique allows for the simultaneous separation of compounds in a mixture and the recording of the antenna's response to each as it elutes from the gas chromatograph.

Single Sensillum Recordings (SSR) and Receptor Neuron Specificity

To understand the specificity of the olfactory response at the level of individual sensory neurons, single sensillum recordings (SSR) have been employed. These recordings from individual long trichoid hairs on the male carob moth antennae have revealed the presence of at least two distinct olfactory neurons, which can be differentiated by the amplitude of their electrical spikes (action potentials). researchgate.netpherobase.com

Cross-adaptation studies, a technique where the response to one compound is measured after prolonged exposure to another, have demonstrated that this compound and its structural mimic, (Z,E)-7,9,11-dodecatrienyl formate, stimulate the same large-spiking neuron within a sensillum. researchgate.netpherobase.com This suggests a high degree of specificity of this particular receptor neuron for the structural features of the natural pheromone.

Dose-Response Dynamics at the Olfactory Receptor Level

The sensitivity of the olfactory receptor neurons to this compound has been quantified through dose-response studies. These experiments have shown that a certain minimum quantity of the pheromone is required to elicit a response from the olfactory neurons. Puffs from cartridges loaded with at least 0.1 picograms of the trienal were necessary to induce spiking activity in either the small- or large-spiking cells within a sensillum. researchgate.netpherobase.com

Furthermore, the frequency of spikes generated by the large-spiking neuron in response to emissions from cartridges containing 0.1 pg, 1 pg, or 10 pg of this compound was found to be statistically indistinguishable from the response to its mimic, (Z,E)-7,9,11-dodecatrienyl formate. researchgate.netpherobase.com This indicates that at the receptor level, the mimic is as effective as the natural pheromone in activating the neuron across a range of concentrations.

Behavioral Efficacy and Modalities

The electrophysiological detection of this compound translates into distinct behavioral responses in male carob moths, guiding them toward a potential mate.

Wind Tunnel Bioassays for Behavioral Characterization

Wind tunnel bioassays are a standard method for studying insect flight behavior in response to olfactory cues under controlled conditions. nih.gov In these assays, male carob moths exhibit a characteristic upwind flight pattern when presented with a plume of this compound. nih.govresearchgate.net While the trienal alone can elicit this upwind flight, the response is significantly improved when it is blended with two other minor components of the female sex pheromone: (Z,E)-9,11-tetradecadienal and (Z)-9-tetradecenal. nih.govresearchgate.net

Interestingly, a pheromone mimic, (Z,E)-7,9,11-dodecatrienyl formate, has been shown to be as effective as natural female gland extracts in evoking source contact in wind tunnel bioassays. researchgate.netpherobase.com In some cases, this mimic was even more effective than the trienal alone or the trienal blended with the two minor components. researchgate.net

Attraction Studies in Controlled and Semi-Field Environments

The ultimate test of a sex pheromone's efficacy is its ability to attract males in more realistic settings. In controlled environments and semi-field trials, such as those conducted in date gardens, lures containing this compound have been used to attract and trap male carob moths. researchgate.net

Studies have shown that lures containing a blend of the trienal with its two minor components can capture significant numbers of males. researchgate.net However, the instability of the trienal, which can degrade through oxidation and photodegradation under field conditions, can affect the long-term attractiveness of synthetic lures. researchgate.netresearchgate.net Without the presence of the trienal, the attraction of males to the lure is negligible. researchgate.net Research into formulations like nanocapsules aims to improve the stability and longevity of the trienal in the field, leading to more effective and prolonged attraction of male moths. researchgate.net

Role of Pheromone Blend Ratios with Co-Components

The behavioral response of insects to a pheromone is often not dictated by a single molecule but by a precise blend of multiple components. The ratio of these components is critical for eliciting a specific and robust behavioral response, such as mating. The compound this compound is a key sex pheromone component for the carob moth, Apomyelois ceratoniae (formerly Ectomyelois ceratoniae). nih.govresearchgate.net While this trienal is highly attractive to male moths on its own, the presence and proportion of other co-components can significantly modulate the signal's efficacy. researchgate.net

Research has shown that even minor components in a natural pheromone extract can play a crucial role. For instance, in studies of other lepidopteran species, the absence or alteration of the ratio of a minor component can lead to a significant drop in male attraction. In the case of the avocado seed moth, Stenoma catenifer, the primary pheromone component, (9Z)-9,13-tetradecadien-11-ynal, was found to be attractive by itself. researchgate.net However, the addition of the corresponding alcohol ((9Z)-9,13-tetradecadien-11-yn-1-ol) or acetate (B1210297) ((9Z)-9,13-tetradecadien-11-yn-1-yl acetate) to the aldehyde significantly decreased moth attraction, indicating that these potential co-components are not part of the optimal pheromone blend for this species and may even act as antagonists. researchgate.net

This highlights a key principle in chemical ecology: the specificity of the signal is encoded in the blend's composition and the precise ratios of its constituents. While this compound is the major active component for A. ceratoniae, the complete, naturally produced blend by the female moth likely contains other compounds that serve to stabilize, specify, or enhance the signal. researchgate.net The exact ratios of these potential co-components are a subject of ongoing research and are vital for developing effective pheromone-based monitoring and control strategies.

Table 1: Investigated Co-components and their Effect on Attraction in Related Species

| Species | Primary Pheromone Component | Investigated Co-Component(s) | Observed Effect on Male Attraction |

| Stenoma catenifer (Avocado Seed Moth) | (9Z)-9,13-Tetradecadien-11-ynal | (9Z)-9,13-Tetradecadien-11-yn-1-ol | Significant Decrease researchgate.net |

| Stenoma catenifer (Avocado Seed Moth) | (9Z)-9,13-Tetradecadien-11-ynal | (9Z)-9,13-Tetradecadien-11-yn-1-yl acetate | Significant Decrease researchgate.net |

| Sesamia nonagrioides (Corn Stalk Borer) | (Z)-11-Hexadecenyl acetate | (Z)-11-Hexadecenal | Co-housed in same sensilla, suggesting role in blend perception nih.gov |

| Sesamia nonagrioides (Corn Stalk Borer) | (Z)-11-Hexadecenyl acetate | (Z)-11-Hexadecenyl alcohol | Co-housed in same sensilla, suggesting role in blend perception nih.gov |

Synergistic and Antagonistic Effects of Related Semiochemicals

The insect olfactory system is adept at distinguishing not only between different pheromone components but also at detecting compounds that can enhance (synergists) or inhibit (antagonists) the primary pheromone signal. These interactions are crucial for maintaining reproductive isolation between closely related species.

Antagonistic Effects: A clear example of antagonism is observed with structural analogues of the main pheromone component. In studies on the corn stalk borer, Sesamia nonagrioides, a trifluoromethyl ketone analogue of its primary pheromone, (Z)-11-hexadecenyl trifluoromethyl ketone (Z11-16:TFMK), acted as a potent inhibitor. nih.gov While this ketone analogue produced no significant excitatory effect on its own, it significantly decreased the response of the olfactory receptor neurons (ORNs) to the actual pheromone components. nih.gov

Interestingly, this inhibition was not strictly species-specific. (Z,E)-9,11-tetradecadienyl trifluoromethyl ketone (Z9,E11-14:TFMK), an analogue of the main pheromone component of Spodoptera littoralis, was found to inhibit the ORN responses in S. nonagrioides. nih.gov This demonstrates that structurally related molecules can act as competitive antagonists at the receptor level, blocking or disrupting the perception of the correct pheromone. As mentioned previously, the addition of the alcohol or acetate forms of the pheromone for the avocado seed moth, Stenoma catenifer, also demonstrated an antagonistic effect, reducing the attraction of the primary aldehyde component. researchgate.net

Synergistic Effects: Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, is also a common phenomenon. While specific synergistic compounds for this compound are not extensively detailed in the provided context, the principle is well-established. Often, minor components of a blend act as synergists, increasing the range of attraction or the specificity of the signal. For many moth species, a blend of several components in the correct ratio is required to achieve maximal trap catches, far exceeding the performance of any single component. nih.gov

Table 2: Examples of Antagonistic Effects by Related Semiochemicals

| Species | Pheromone Component | Antagonistic Compound | Effect |

| Sesamia nonagrioides | (Z)-11-Hexadecenyl acetate, (Z)-11-Hexadecenal | (Z)-11-Hexadecenyl trifluoromethyl ketone | Decreased ORN response to pheromones nih.gov |

| Sesamia nonagrioides | (Z)-11-Hexadecenyl acetate, (Z)-11-Hexadecenal | (Z,E)-9,11-Tetradecadienyl trifluoromethyl ketone | Inhibition of ORN responses nih.gov |

| Stenoma catenifer | (9Z)-9,13-Tetradecadien-11-ynal | (9Z)-9,13-Tetradecadien-11-yn-1-ol and/or -acetate | Decreased male moth attraction researchgate.net |

Olfactory Receptor Neuron (ORN) Activation and Signal Transduction Pathways (Theoretical and Molecular Aspects)

The detection of this compound at the molecular level involves a multi-step process that converts a chemical signal into an electrical nerve impulse. This process begins at the insect's antenna, which is covered in specialized sensory hairs called sensilla. ianakyildiz.com

Perireceptor Events: For a hydrophobic molecule like this compound to be detected, it must first traverse the aqueous sensillar lymph that bathes the dendrites of the ORNs. ianakyildiz.com This is accomplished by Odorant-Binding Proteins (OBPs), which are small, soluble proteins abundant in the lymph. The proposed mechanism involves the pheromone molecule entering the sensillum through a pore and binding to an OBP. This OBP-pheromone complex then transports the ligand across the lymph to the dendritic membrane of an ORN. ianakyildiz.com The remarkable selectivity of the insect olfactory system is thought to begin at this stage, with OBPs providing the first layer of filtering. ianakyildiz.com

Receptor Activation and Signal Transduction: The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) embedded in the ORN's dendritic membrane. Insect ORs are a unique class of ligand-gated ion channels, typically forming a complex with a co-receptor known as Orco. Upon binding of the pheromone—in this case, this compound—the OR-Orco complex undergoes a conformational change, leading to the opening of the ion channel. ianakyildiz.comkhanacademy.org

This channel opening allows cations to flow into the neuron, causing a depolarization of the cell membrane. khanacademy.org This change in electrical potential is known as the receptor potential. If this potential reaches a certain threshold, it triggers the firing of action potentials (spikes), which are the electrical signals that travel down the neuron's axon to the primary olfactory processing center in the brain, the antennal lobe. ianakyildiz.com

The specificity of this system is immense; even minimal changes to the structure of a pheromone molecule can render it inactive, suggesting a highly precise fit between the ligand and its receptor. ianakyildiz.com Electrophysiological studies, such as single-sensillum recordings (SSR), have confirmed that different ORNs, even within the same sensillum, can be tuned to different components of a pheromone blend. nih.gov For example, in S. nonagrioides, one sensillum type houses two distinct ORNs: one responding to the major acetate component and another responding to the minor aldehyde component of the pheromone blend. nih.gov This peripheral segregation of information is fundamental to how the insect brain deciphers the complex chemical message encoded in the pheromone blend.

The signal is terminated by pheromone-degrading enzymes (PDEs) present in the sensillar lymph, which rapidly break down the pheromone molecules, allowing the neuron to reset and be ready to detect new signals. ianakyildiz.com

Ecological Roles and Interspecies Interactions of E,z 9,11,13 Tetradecatrienal

Function as a Primary Sex Pheromone Component

(E,Z)-9,11,13-Tetradecatrienal has been identified as a major component of the female-emitted sex pheromone in multiple moth species. This chemical messenger is essential for attracting males from a distance, initiating the mating process.

In the carob moth, Ectomyelois ceratoniae, this compound is the principal component of the female's sex pheromone blend. Research has shown that this tri-unsaturated aldehyde is a novel structure among lepidopteran pheromones and is primarily responsible for the attractiveness of the pheromone blend. The full pheromone consists of a mixture of this compound, (Z,E)-9,11-tetradecadienal, and (Z)-9-tetradecenal. The ratio of these components is crucial for eliciting the full range of upwind flight and mating behaviors in males. While the major component alone can attract males, the presence of the minor components significantly enhances the response. The instability of this compound has posed challenges for its use in pest management, leading to research into more stable mimics and formulations.

Pheromone Blend of the Female Carob Moth (Ectomyelois ceratoniae)

| Component | Abbreviation | Typical Ratio |

| This compound | Z9,E11,13-14:Ald | 8-10 |

| (Z,E)-9,11-Tetradecadienal | Z9,E11-14:Ald | 1 |

| (Z)-9-Tetradecenal | Z9-14:Ald | 1 |

For the moth Stenoma cecropia, this compound is also a key component of the female's sex pheromone. In this species, the pheromone gland extracts contain this compound as the most abundant component, along with (Z,E)-9,11-tetradecadienal, and the acetate (B1210297) precursors of these compounds. However, behavioral studies and field trapping experiments have demonstrated that a blend of this compound and (Z,E)-9,11-tetradecadienal is what proves attractive to males. Male antennae of S. cecropia possess specific receptors for both of these aldehydes, indicating their importance in mate recognition.

Pheromone Components Identified in Stenoma cecropia

| Component | Abbreviation | Relative Amount in Gland Extract | Attractive to Males |

| This compound | Z9,E11,13-14:Ald | 67% | Yes (in blend) |

| (Z,E)-9,11-Tetradecadienal | Z9,E11-14:Ald | 11% | Yes (in blend) |

| (Z,E)-9,11,13-Tetradecatrienyl acetate | Z9,E11,13-14:Ac | 16.5% | No |

| (Z,E)-9,11-Tetradecadienyl acetate | Z9,E11-14:Ac | 5.5% | No |

Intraspecific (Geographic) Variation in Pheromone Profiles and Behavioral Responses

Significant variation in the ratios of pheromone components, including this compound, has been observed among different geographic populations of the carob moth. A study of Ectomyelois ceratoniae populations from various locations in Iran revealed distinct differences in the relative amounts of the three main pheromone components. For instance, the ratio of the major component to the two minor components varied considerably across the sampled regions. These variations in the pheromone blend were correlated with differences in the behavioral responses of males in wind tunnel and field tests. Such geographic variation in chemical signals can be a result of adaptation to local environmental conditions or the presence of other closely related species, potentially leading to the initial stages of reproductive isolation.

Influence on Mating Behavior and Reproductive Isolation Mechanisms

Sex pheromones, with their species-specific chemical compositions and ratios, are a primary mechanism for ensuring reproductive isolation among insects. The precise blend of compounds, including this compound, acts as a "lock-and-key" system, where only males of the same species will typically respond to the female's chemical signal. Differences in the pheromone blend, even subtle ones, can prevent interbreeding between closely related species that live in the same area.

The specificity of the pheromone signal is crucial. For example, while both the carob moth and Stenoma cecropia use this compound, the specific blend of other minor components and their precise ratios create a unique signal for each species. This chemical specificity is a powerful pre-mating isolating mechanism, preventing hybridization and maintaining the integrity of the species. Any alteration in the biosynthetic pathway of the pheromone can lead to a different blend, which can be a driving force in the evolution of new species.

Advanced Analytical Characterization of E,z 9,11,13 Tetradecatrienal

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the initial identification and quantification of volatile compounds like (E,Z)-9,11,13-tetradecatrienal from complex biological extracts. nih.gov The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides information about the mass-to-charge ratio (m/z) of the eluting compounds and their fragmentation patterns.

In the analysis of this compound, the retention index (Kovats index) is a critical parameter for its identification on a specific GC column. For instance, on a non-polar DB-5 column, the (9Z,11E,13)-isomer has a reported Kovats index of 1692. researchgate.net

The mass spectrum of this compound, with a molecular weight of 206.32 g/mol , would exhibit a molecular ion peak (M⁺) at m/z = 206. nih.gov The fragmentation pattern is characteristic of a long-chain unsaturated aldehyde. libretexts.org Key fragments arise from cleavages at positions alpha or beta to the carbonyl group and at the allylic positions of the conjugated triene system. The high degree of conjugation lends stability to certain fragment ions, making them prominent in the spectrum. libretexts.org

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Molecular Formula | C₁₄H₂₂O | Defines the elemental composition. nih.govcymitquimica.com |

| Molecular Weight | 206.32 | Corresponds to the M⁺ peak in the mass spectrum. nih.gov |

| Molecular Ion (M⁺) | m/z 206 | Confirms the molecular weight of the intact molecule. |

| Kovats Retention Index | ~1692 (on DB-5) | Standardized retention time used for identification. researchgate.net |

| Key Fragmentation Ions | Characteristic ions resulting from cleavage of the aliphatic chain and conjugated system. | Provides structural information and a "fingerprint" for the compound. libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Determination

While GC-MS can identify a compound based on its mass and retention time, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive determination of its carbon skeleton and, most critically, its stereochemistry. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are used to elucidate the precise arrangement of atoms and the geometry of the double bonds. wordpress.comnih.gov

For this compound, ¹H NMR provides key information. The aldehydic proton (–CHO) appears as a characteristic triplet at approximately δ 9.7-9.8 ppm. The protons on the conjugated double bonds (olefinic protons) resonate in the region of δ 5.0-6.5 ppm. The coupling constants (J-values) between these protons are diagnostic for the stereochemistry: a large J-value (~15 Hz) is indicative of an E (trans) configuration, while a smaller J-value (~10 Hz) suggests a Z (cis) configuration.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. mdpi.com The carbonyl carbon of the aldehyde is found far downfield (δ ~200 ppm), while the sp² carbons of the double bonds appear in the δ 100-150 ppm region.

2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for confirming stereochemistry. wordpress.comresearchgate.net A NOESY experiment detects protons that are close in space, providing definitive evidence for the E or Z configuration of the double bonds by showing correlations between protons on the same side of a double bond. researchgate.netnih.gov

| NMR Technique | Observed Feature | Structural Interpretation |

|---|---|---|

| ¹H NMR | Signal at δ ~9.7 ppm (t) | Aldehyde proton (H1). |

| ¹H NMR | Signals in δ 5.0-6.5 ppm range | Olefinic protons (H9-H14). |

| ¹H NMR (Coupling) | J ≈ 15 Hz for H11/H12 | Confirms E (trans) geometry at the C11=C12 double bond. |

| ¹H NMR (Coupling) | J ≈ 10 Hz for H9/H10 | Confirms Z (cis) geometry at the C9=C10 double bond. |

| ¹³C NMR | Signal at δ > 190 ppm | Carbonyl carbon (C1). |

| 2D NOESY | Through-space correlations | Unambiguously confirms the spatial relationship of protons across the double bonds, solidifying the stereochemical assignment. wordpress.comresearchgate.net |

Coupled Gas Chromatography-Electroantennography (GC-EAD) for Bioactive Component Identification

To determine which components of a volatile blend are biologically active, researchers use coupled Gas Chromatography-Electroantennography (GC-EAD). This powerful technique combines the separation capability of GC with a highly sensitive biological detector: an insect's antenna. As compounds elute from the GC column, the effluent is split. One portion goes to a standard GC detector (like a Flame Ionization Detector or Mass Spectrometer), while the other is passed over an isolated insect antenna.

When a compound that the insect can detect (a bioactive compound) passes over the antenna, it elicits a nerve impulse, which is recorded as a voltage change (an electroantennogram, or EAG). By comparing the timing of the EAG signal with the peaks on the chromatogram, researchers can pinpoint exactly which compounds are detected by the insect.

For this compound, which is the major component of the sex pheromone of the carob moth (Ectomyelois ceratoniae), GC-EAD analysis using an E. ceratoniae antenna would show a strong antennal response that is time-aligned with the chromatographic peak of the synthetic standard and the corresponding peak from a natural pheromone gland extract. nih.govtandfonline.com

| Component | Function | Expected Result for this compound |

|---|---|---|

| Gas Chromatograph (GC) | Separates volatile compounds by retention time. | A peak appears at the specific retention time for the compound. |

| Insect Antenna | Acts as a biological detector. | Generates a nerve impulse upon detection of a bioactive molecule. |

| Electrodes/Amplifier | Records the antennal signal as a voltage change (EAG). | A sharp deflection (peak) is recorded on the EAG trace. |

| Synchronized Output | Simultaneous display of GC and EAG traces. | The GC peak for this compound aligns perfectly with the EAG peak, confirming it is antennally active. tandfonline.com |

Headspace Solid Phase Microextraction (HS-SPME) for Non-Invasive Volatile Collection

Headspace Solid Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds. researchgate.net It is particularly well-suited for collecting pheromones from living insects without harming them. The method uses a fused silica (B1680970) fiber coated with a sorbent material. This fiber is exposed to the vapor phase (headspace) above a sample. Volatile molecules, such as this compound released by a calling insect, are adsorbed onto the fiber. The fiber is then retracted and inserted directly into the injection port of a GC-MS for thermal desorption and analysis. researchgate.netmdpi.com

The efficiency of HS-SPME depends on several factors that must be optimized. researchgate.net The choice of fiber coating is critical; a fiber with a mixed-phase coating like Carboxen/Polydimethylsiloxane (CAR/PDMS) is often used for its ability to trap a wide range of volatile compounds. mdpi.com Other parameters, including extraction temperature and time, must be carefully controlled to ensure reproducible and efficient collection of the target analyte. mdpi.com

| Parameter | Description | Importance for Tetradecatrienal Analysis |

|---|---|---|

| Fiber Coating | The stationary phase coated on the fiber (e.g., CAR/PDMS, PDMS/DVB). | Determines the selectivity and capacity for adsorbing the aldehyde. mdpi.com |

| Extraction Temperature | The temperature of the sample during extraction. | Affects the vapor pressure of the analyte and the adsorption/desorption equilibrium. mdpi.com |

| Extraction Time | The duration the fiber is exposed to the headspace. | Must be long enough to reach equilibrium or ensure sufficient analyte is collected for detection. mdpi.com |

| Desorption Conditions | The temperature and time in the GC inlet. | Must ensure complete transfer of the analyte from the fiber to the GC column. researchgate.net |

Microozonolysis and Other Chemical Degradation Studies for Double Bond Location

While modern spectroscopic methods like NMR are powerful, classical chemical degradation techniques remain a gold standard for the unambiguous determination of double bond positions in unsaturated molecules. doubtnut.com Microozonolysis is a key method in this category. researchgate.net The technique involves reacting the unsaturated compound with ozone (O₃), which cleaves the carbon-carbon double bonds. The resulting ozonide is then reduced, typically with triphenylphosphine (B44618) or dimethyl sulfide, to yield smaller carbonyl compounds (aldehydes or ketones). rsc.org

For this compound, ozonolysis would cleave the molecule at the C9, C11, and C13 positions. By identifying the resulting fragments using GC-MS, the original positions of the double bonds can be definitively confirmed. This method is especially valuable when only a minuscule amount of sample is available.

Other chemical derivatization methods, such as epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) followed by MS/MS analysis, can also be used to pinpoint double bond locations by generating characteristic fragments upon collision-induced dissociation. nih.gov

Chemical Analogs, Derivatives, and Structure Activity Relationships of E,z 9,11,13 Tetradecatrienal

Synthesis and Biological Evaluation of Stereoisomers

The geometry of the double bonds in polyunsaturated aldehydes like (E,Z)-9,11,13-Tetradecatrienal is critical for biological activity. The synthesis of specific stereoisomers is a complex challenge, often requiring multi-step, stereocontrolled reaction sequences. The biological evaluation of these isomers typically involves techniques like electroantennography (EAG) and single-sensillum recording (SSR) to measure the response of the insect's olfactory system, followed by behavioral assays in wind tunnels or field traps to assess attraction.

Research into related polyene pheromones has highlighted the importance of isomeric purity. For instance, in the synthesis of other complex triene-containing natural products, strategies are often designed to install the sensitive triene motif late in the sequence to avoid isomerization. nih.gov The creation of different geometric isomers (e.g., E,E,E; Z,E,E; Z,Z,E, etc.) of the tetradecatrienal system allows researchers to map the structural requirements of the target receptor. Typically, only one specific isomer exhibits the highest biological activity, while others may be inactive or even inhibitory. For example, while the (E,Z)-9,11,13 isomer is the primary attractant, other isomers might disrupt the chemical signal.

The synthesis of these specific isomers often involves key reactions such as Wittig or Horner-Wadsworth-Emmons reactions for controlled double bond formation and selective reductions. Subsequent evaluation demonstrates that even minor changes in the geometry of one double bond can lead to a significant loss of activity, underscoring the precise fit required between the pheromone and its receptor.

Functional Group Analogs (e.g., Alcohols, Acetates)

The terminal aldehyde group in this compound is a primary determinant of its chemical properties and interaction with the pheromone receptor. Modifying this functional group to an alcohol or an acetate (B1210297) ester creates analogs that are invaluable for structure-activity relationship (SAR) studies. nih.govwikipedia.org These studies help to determine whether the aldehyde's carbonyl group is essential for binding or if other functional groups can be accommodated by the receptor.

Most sex pheromones in the order Lepidoptera are classified as Type-I, which are C10-C18 alcohols, aldehydes, or their corresponding acetate esters, derived from fatty acid biosynthesis pathways. nih.gov The conversion of the aldehyde to the corresponding alcohol, (E,Z)-9,11,13-tetradecatrien-1-ol, or its acetate ester, (E,Z)-9,11,13-tetradecatrien-1-yl acetate, provides key insights. alfa-chemistry.comlabinsights.nl

(E,Z)-9,11,13-Tetradecatrien-1-ol: The alcohol analog is often found as a minor component in the natural pheromone blend of some species or can act as a behavioral antagonist in others. Its synthesis and evaluation help clarify the role of the terminal functional group in receptor activation. nih.gov

(E,Z)-9,11,13-Tetradecatrien-1-yl Acetate: Acetate esters are common in moth pheromones. nih.govnist.gov The activity of the acetate analog compared to the aldehyde can indicate the size and polarity tolerance of the receptor's binding pocket. herts.ac.uk In some cases, the acetate may be inactive, while in others it can elicit a weak or strong response, depending on the insect species.

Comparative studies with other tetradecatrienyl acetates, such as (3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate, which is a major pheromone component for the tomato leafminer (Tuta absoluta), further illustrate how the position and geometry of the double bonds, in conjunction with the terminal functional group, create species-specific signals. chemicalbook.comprayoglife.com

Table 1: Key Functional Group Analogs of this compound

| Compound Name | Molecular Formula | Functional Group | Relevance |

|---|---|---|---|

| (E,Z)-9,11,13-Tetradecatrien-1-ol | C₁₄H₂₄O | Alcohol | Investigates the role of the terminal hydroxyl group in receptor binding. nih.gov |

| (E,Z)-9,11,13-Tetradecatrien-1-yl Acetate | C₁₆H₂₆O₂ | Acetate Ester | Assesses the receptor's tolerance for a bulkier, less polar functional group. nih.govnist.gov |

| (Z)-9-Tetradecenyl acetate | C₁₆H₃₀O₂ | Acetate Ester | A related mono-unsaturated pheromone acetate used for comparative activity studies. nih.gov |

| (3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate | C₁₆H₂₆O₂ | Acetate Ester | Pheromone of other species; allows for study of positional isomerism effects. chemicalbook.comprayoglife.com |

Bioisosteric Mimics and Conformational Studies

Conformational analysis of the flexible tetradecatrienal chain is essential for understanding how it fits into the receptor. The conjugated triene system imposes some rigidity, but the saturated carbon chain allows for multiple low-energy conformations. The addition of methyl groups can restrict rotation around certain bonds, favoring specific conformations and providing a more rigid probe of the receptor pocket.

Examples of such modifications include:

Methyl-branched analogs: Compounds like (E)-11-(13-Methyl)tetradecen-1-ol acetate nih.gov or 11,13-Dimethyl-12-tetradecen-1-ol acetate nist.gov introduce steric bulk at specific positions along the chain. Comparing the biological activity of these branched analogs to the parent compound reveals which regions of the molecule are in close contact with the receptor and which are not.

Chain-length variants: Synthesizing analogs with shorter or longer carbon chains helps to define the optimal length for receptor binding.

Isosteric replacement of double bonds: Replacing a double bond with a cyclopropane (B1198618) ring can mimic the geometry of the double bond while altering the electronic properties of the molecule.

Table 2: Examples of Bioisosteric Mimics and Related Structures

| Compound Name | Molecular Formula | Structural Modification | Purpose of Study |

|---|---|---|---|

| 5,9,13-Trimethyl-4,8,12-tetradecatrienal | C₁₇H₂₈O | Methyl group additions | Probes spatial tolerance of the receptor. nih.gov |

| (E)-11-(13-Methyl)tetradecen-1-ol acetate | C₁₇H₃₂O₂ | Methyl branching at C13 | Investigates steric effects near the chain terminus. nih.gov |

| 11,13-Dimethyl-12-tetradecen-1-ol acetate | C₁₈H₃₄O₂ | Double methyl branching | Further restricts conformation and probes space. nist.gov |

Computational and Theoretical Models of Receptor-Ligand Interactions

In recent years, computational chemistry has become a powerful tool for studying how pheromones interact with their receptors. nih.gov These methods complement experimental data by providing a detailed, three-dimensional picture of the binding event at the atomic level. The two main approaches are ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis, and structure-based methods, like molecular docking. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of analogs (like those described in the sections above) and their measured biological activities. By analyzing properties such as molecular shape, electronic charge distribution, and hydrophobicity, QSAR can predict the activity of new, untested compounds and highlight the key molecular features required for a response.

Molecular Docking and Dynamics: When the 3D structure of the pheromone receptor is known or can be reliably modeled (through homology modeling), molecular docking can be used to predict the preferred binding pose of this compound within the receptor's binding site. This allows researchers to visualize the specific interactions, such as hydrogen bonds or van der Waals forces, that anchor the pheromone. Following docking, molecular dynamics (MD) simulations can model the movement of the pheromone-receptor complex over time, providing insights into the stability of the interaction and the process of receptor activation.

A quantitative model for the moth Antheraea polyphemus proposed that the pheromone interacts with the receptor while bound to a pheromone-binding protein. nih.gov This model calculated kinetic parameters for the interaction, suggesting rate constants of 0.2/(s·µM) for the association of the binding protein-pheromone complex with the receptor, and 10/s for both the dissociation of this ternary complex and for the deactivation of the pheromone. nih.gov Such models, which integrate biochemical and electrophysiological data, are crucial for a complete understanding of the dynamics from initial binding to signal termination. nih.govwikipedia.org

Strategic Applications of E,z 9,11,13 Tetradecatrienal in Chemical Ecology Research

Research on Pheromone-Based Monitoring and Population Dynamics

The use of (E,Z)-9,11,13-tetradecatrienal in synthetic lures has been pivotal for monitoring the presence and population fluctuations of pest species like the navel orangeworm and the carob moth. nih.govnih.gov These lures are typically deployed in traps within agricultural settings to attract male moths, providing growers with crucial data to make informed decisions about the timing and necessity of control interventions.

Research has focused on optimizing these lures for maximum efficacy. For the carob moth, the sex pheromone was identified as a blend of (Z,E)-9,11,13-tetradecatrienal, (Z,E)-9,11-tetradecadienal, and (Z)-9-tetradecenal. novagrica.comnih.gov Synthetic blends mimicking the natural pheromone have proven to be effective attractants in field trials. novagrica.com Studies on the navel orangeworm, a major pest of almonds and pistachios in California, have led to the development of a persistent pheromone lure that significantly improves the ability of pest managers to detect and monitor this pest. nih.govcontrolledreleasesociety.orggoogle.com While traps baited with synthetic pheromone may not always capture as many males as those baited with live virgin females, they provide a practical and efficient tool for tracking population trends. nih.gov

Field experiments have demonstrated the direct impact of pheromone-based monitoring and mass trapping on pest populations. In Tunisian oases, a mass trapping program for the carob moth using pheromone traps, combined with the release of the biological control agent Trichogramma cacoeciae, resulted in a significant reduction in both male moth captures and fruit infestation rates.

Table 1: Efficacy of Pheromone-Based Mass Trapping on Carob Moth (E. ceratoniae) in Tunisian Oases

| Location/Crop | Parameter | Treated Plot | Control Plot | Reduction (%) | Reference |

|---|---|---|---|---|---|

| Tayfout Oasis (Date Palm) | Insect Capture Reduction | - | - | 72.9 | |

| Date Infestation | 3.2% | 15.0% | - | ||

| Tayfout Oasis (Pomegranate) | Insect Capture Reduction | - | - | 52.8 | |

| Hazoua Oasis | Insect Capture Reduction | - | - | 78.6 | |

| Date Infestation | 2.3% | 7.2% | - | ||

| Rjim Maatoug Oasis | Insect Capture Reduction | - | - | 46.0 | |

| Date Infestation | 3.0% | 10.0% | - |

Studies on Mating Disruption Mechanisms and Efficacy

Mating disruption is a powerful pest control technique that permeates the atmosphere with synthetic pheromones to prevent male insects from locating females, thereby suppressing reproduction. This compound is a key component in mating disruption formulations for pests like the navel orangeworm and the carob moth. nih.govnih.govcymitquimica.com This method is an increasingly common management technique, particularly for the navel orangeworm in California's nut orchards. cymitquimica.com

The efficacy of mating disruption relies on the successful competition of synthetic pheromone sources with calling females. For the navel orangeworm, aerosol dispensers are a common technology for releasing the pheromone blend into the orchard environment. cymitquimica.com Research has shown that timing these releases to coincide with the natural mating period of the moths can increase the efficiency of the technique. cymitquimica.com Studies have demonstrated that mating disruption can lead to a substantial suppression of the navel orangeworm population and a significant reduction in crop damage. cymitquimica.com However, the inherent instability of the trienal component of the carob moth pheromone has been noted as a challenge, which can reduce the efficiency of mating disruption efforts for this pest. nih.gov This has spurred research into more stable formulations and delivery systems.

Development of Advanced Pheromone Delivery Systems

A critical aspect of successful pheromone application is the dispenser technology, which must protect the unstable aldehyde from degradation and ensure a consistent release rate over a prolonged period.

To overcome the instability of this compound, researchers have explored advanced formulations such as nanocapsules. The major component of the carob moth sex pheromone is particularly unstable, which can limit the effectiveness of lures and mating disruption applications. nih.gov

A study focused on the carob moth demonstrated that encapsulating the pheromone in nanocapsules significantly improved its performance compared to a mimic. nih.gov The nanocapsule formulation was able to attract male moths for a much longer duration. This technology plays a crucial role in increasing the efficiency of pheromones by providing gradual release and protecting the active compound from environmental degradation. nih.gov

Table 2: Comparative Performance of Nanocapsule vs. Mimic Pheromone Lures for Carob Moth

| Lure Replacement Interval | Mean Male Moths Attracted per Day (Nanocapsule) | Mean Male Moths Attracted per Day (Mimic) | Reference |

|---|---|---|---|

| 1 Week | 1.93 | 1.17 | nih.gov |

| 2 Weeks | 1.74 | 0.89 | nih.gov |

| 4 Weeks | 1.51 | 0.56 | nih.gov |

| 8 Weeks | 0.60 | 0.14 | nih.gov |

| Effective Attraction Duration | 49 Days | 21 Days | nih.gov |

Polymeric matrices are widely used as dispensers for the controlled release of insect pheromones. novagrica.comnih.gov These systems are designed to release the semiochemical at a steady, predictable rate over the entire flight period of the target pest. Various types of polymeric dispensers have been developed, including rubber septa, polyethylene (B3416737) vials and microtubes, and laminated multilayered pouches. novagrica.comgoogle.com

The choice of polymer and dispenser design is critical for controlling the release rate. For instance, polyethylene has been a common material for dispensers containing lepidopteran sex pheromones, which are often unsaturated aliphatic esters, aldehydes, or ketones. google.com Multilayered laminate films can be engineered to have specific permeability properties, allowing for a uniform release rate over a long duration. google.com The ideal dispenser should be biodegradable, mechanically applicable, and release the pheromone at a constant, pre-adjustable rate to be economically and environmentally sustainable. nih.gov Research continues to innovate in this area, exploring materials like organic co-polyesters and electrospun fibers to create more efficient and environmentally friendly delivery systems. nih.gov

Research on Integration with Other Semiochemicals for Behavioral Manipulation

The behavioral response of male moths to this compound is often significantly enhanced when it is presented as part of a blend with other semiochemicals produced by the female. This synergistic effect is crucial for developing highly attractive lures for monitoring and mass trapping.

In the case of the carob moth, this compound is the major pheromone component, but two minor components, (Z,E)-9,11-tetradecadienal and (Z)-9-tetradecenal, are also crucial for eliciting the full upwind flight response in males. novagrica.comnih.gov While the major component alone can trigger some flight behavior, the addition of either minor component improves the response. nih.gov

Interestingly, research has revealed geographic variations in the ratios of these pheromone components among different carob moth populations in Iran. researchgate.net This highlights the importance of tailoring synthetic pheromone blends to the specific local pest population for optimal efficacy. These findings underscore that the integration of this compound with its naturally accompanying compounds is a key strategy in behavioral manipulation for pest management.

Table 3: Geographic Variation in Sex Pheromone Blend Ratios of the Carob Moth (E. ceratoniae) in Iran

| Location | Pheromone Component Ratio ((Z,E)-9,11,13-tetradecatrienal : (Z,E)-9,11-tetradecadienal : (Z)-9-tetradecenal) | Reference |

|---|---|---|

| Kuhdasht | 10 : 2.5 : 2.1 | researchgate.net |

| Tarom | 10 : 1.3 : 0.7 | researchgate.net |

| Bajestan | 10 : 1.3 : 0.5 | researchgate.net |

| Sorkheh | 10 : 1.2 : 1.0 | researchgate.net |

| Ferdows | 10 : 1.1 : 0.9 | researchgate.net |

| Neyriz | 10 : 0.9 : 1.0 | researchgate.net |

| Khash and Meybod | 10 : 0.9 : 0.9 | researchgate.net |

| Saveh | 10 : 0.9 : 1.4 | researchgate.net |

| Behshahr | 10 : 0.5 : 1.0 | researchgate.net |

| Shahrreza | 10 : 0.45 : 0.43 | researchgate.net |

Future Research Directions and Emerging Paradigms for E,z 9,11,13 Tetradecatrienal

Advanced Spectroscopic and Structural Analysis Techniques

Future research will increasingly rely on sophisticated analytical methods to overcome the challenges associated with the structural elucidation of complex, unsaturated molecules like (E,Z)-9,11,13-Tetradecatrienal. While traditional techniques have been foundational, emerging technologies offer unprecedented resolution and sensitivity.

Advanced nuclear magnetic resonance (NMR) spectroscopy, such as two-dimensional and multi-dimensional techniques (COSY, HSQC, HMBC), will be instrumental in providing a more definitive assignment of the proton and carbon signals, especially around the conjugated triene system. Coupling these with computational chemistry will allow for more accurate prediction of spectral properties and conformational analysis. Furthermore, the application of electron energy-loss spectroscopy (EELS) in conjunction with transmission electron microscopy (TEM) could provide novel insights into the electronic structure and bonding of the molecule, offering a level of detail not achievable with other methods. arxiv.org The development of new ionization methods in mass spectrometry will also aid in minimizing fragmentation and preserving the integrity of the molecular ion, facilitating more precise structural confirmation.

Deeper Exploration of Biosynthetic Enzymes and Genetic Pathways

A complete understanding of the biosynthesis of this compound is crucial for its potential biotechnological production. Future research will move beyond the identification of precursor fatty acids to a detailed characterization of the specific enzymes involved in its formation. This includes the desaturases that introduce the double bonds at specific positions and the reductases and oxidases that tailor the fatty acyl precursor into the final aldehyde.

Genetic and transcriptomic approaches will be pivotal in this endeavor. By comparing the gene expression profiles of pheromone-producing and non-producing tissues, researchers can identify candidate genes responsible for the biosynthesis. Subsequent functional characterization of these genes, for instance, through expression in heterologous systems like yeast or plants, will confirm their roles. This knowledge could pave the way for the development of genetically modified organisms capable of producing the pheromone sustainably.

High-Throughput Screening of Analogs and Mimics

The inherent instability of this compound presents a significant challenge for its practical application in pest management. researchgate.net High-throughput screening (HTS) of synthetic analogs and mimics offers a promising strategy to identify more stable and potent alternatives. HTS methodologies allow for the rapid evaluation of large libraries of compounds for their ability to elicit a biological response, typically measured through techniques like electroantennography (EAG) or single-sensillum recording (SSR).

The process of HTS involves several key stages, including data standardization, property annotation, and substructure sorting, to efficiently identify promising candidates. nih.gov Future research will focus on designing and synthesizing novel compounds with modified backbones, different functional groups, or constrained conformations that retain or enhance biological activity while improving stability. The data generated from these screenings will also be invaluable for developing more accurate quantitative structure-activity relationship (QSAR) models, which can then be used to computationally predict the activity of new, untested compounds.

Multi-Omics Approaches to Pheromone Perception and Signaling

The advent of "multi-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of how this compound is perceived and processed by the insect's nervous system. nih.gov An integrated multi-omics approach can provide a holistic view of the molecular events that translate the detection of the pheromone into a behavioral response.

Future studies will likely involve exposing insects to the pheromone and then simultaneously analyzing changes in gene expression in the antennae (transcriptomics), the abundance of olfactory-related proteins such as pheromone-binding proteins and odorant receptors (proteomics), and the levels of downstream signaling molecules and other metabolites (metabolomics). youtube.com This comprehensive data can help to construct detailed models of the pheromone signaling cascade, from the initial binding event at the receptor neuron to the activation of specific neural circuits in the brain that govern behavior. nih.govfrontiersin.org

Ecological Implications of Pheromone Instability and Degradation in Natural Environments

The instability of this compound under field conditions, due to factors like oxidation and UV radiation, is a well-recognized issue. researchgate.net However, the ecological consequences of this degradation are less understood. Future research should focus on identifying the specific degradation products and assessing their biological activity. It is possible that these breakdown products could act as behavioral antagonists or synergists, or they might provide misleading cues to the receiving insect, thereby influencing mating success and population dynamics.

Investigating the kinetics of degradation under various environmental conditions (temperature, humidity, UV intensity) will be crucial for developing more effective and longer-lasting pheromone lures. This research will also inform our understanding of the evolution of pheromone communication systems and how insects have adapted to the inherent lability of their chemical signals.

Novel Applications in Sustainable Bio-control Research and Integrated Pest Management (IPM) Systems

The primary application of this compound is in the monitoring and control of pest populations. researchgate.net Future research will focus on developing more sophisticated and sustainable IPM strategies that leverage this pheromone. This includes the refinement of mating disruption techniques, where the pheromone is released in sufficient quantities to confuse males and prevent them from locating females.

A key area of innovation lies in the development of advanced controlled-release technologies. Encapsulating the pheromone in nanomaterials or other protective matrices can significantly enhance its stability and longevity in the field, reducing the frequency of application and improving cost-effectiveness. researchgate.net Furthermore, combining the use of this compound with other control methods, such as biological control agents or targeted insecticide applications, will be essential for creating robust and sustainable IPM programs that minimize environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.